This compound can be classified as:
The synthesis of N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several key steps:
These steps are outlined in detail in various studies focusing on similar compounds and their synthetic routes .
The molecular structure of N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be described as follows:
The geometry and electronic distribution can be analyzed using computational methods such as density functional theory (DFT), providing insights into bond lengths and angles crucial for understanding reactivity .
N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can participate in various chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent) are critical for achieving optimal yields and purity .
The mechanism of action for N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific biological targets:
Understanding these interactions at a molecular level is essential for developing more effective therapeutic agents.
N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several potential applications:
The ongoing research into this compound's efficacy and safety profiles will determine its future applications in medicine .
Benzodioxine derivatives represent a privileged scaffold in medicinal chemistry due to their broad bioactivity profile and favorable physicochemical properties. The 2,3-dihydrobenzo[b][1,4]dioxine core, characterized by a fused bicyclic system with two oxygen atoms, provides exceptional metabolic stability while maintaining sufficient aqueous solubility for drug-like properties [7]. This heterocyclic system serves as a bioisostere for catechol and other diphenolic structures, allowing for optimized receptor interactions without the pharmacokinetic liabilities associated with polyphenols. Pharmaceutical applications span central nervous system (CNS) agents, where these compounds demonstrate significant blood-brain barrier permeability, to antimicrobial and anticancer therapeutics [7] [8]. The structural robustness of the benzodioxine ring enables diverse functionalization at multiple positions, facilitating structure-activity relationship (SAR) studies for lead optimization campaigns targeting various disease pathways.
Table 1: Bioactive Benzodioxine Derivatives in Pharmaceutical Development
Compound Name | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
2,3-Dihydrobenzo(1,4)dioxin-2-ylmethyl derivatives | α2C-Adrenergic receptor | CNS disorders (depression, ADHD) | Piperidine substitution |
DASA-58 | PKM2 Activator | Cancer metabolism | Sulfonamide linkage |
JNS 1-40 | Unknown | Investigational | Chloroacetamide group |
GN44028 | Unknown | Investigational | Imidazopyridine hybrid |
N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (C₁₁H₁₃NO₄, MW: 223.23 g/mol) exhibits distinctive structural features that define its pharmacophoric significance [1] [3]. The molecule integrates a conformationally constrained benzodioxine system with a Weinreb amide moiety (N-methoxy-N-methylcarboxamide), creating a multifunctional synthetic intermediate with unique reactivity. The benzodioxine core provides a planar aromatic surface for hydrophobic interactions with biological targets, while the fused oxygen atoms offer hydrogen bond acceptors capable of forming key molecular contacts. The Weinreb amide component serves dual roles: as a metal-chelating group enabling controlled nucleophilic additions, and as a conformational lock that restricts molecular flexibility to enhance target selectivity [3] [6]. X-ray crystallographic analysis reveals that the methylenedioxy bridge forces a butterfly-like molecular conformation with a dihedral angle of approximately 125° between the benzene ring and the amide plane, creating a distinctive three-dimensional profile that differentiates it from simpler benzannulated systems.
Table 2: Physicochemical Properties of N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Property | Value | Measurement Method/Description |
---|---|---|
Molecular Formula | C₁₁H₁₃NO₄ | Elemental analysis |
Molecular Weight | 223.23 g/mol | Calculated from formula |
Physical State | White solid | Visual characterization |
Purity | ≥96% | HPLC analysis |
Solubility | Moderate in chloroform, DMSO; low in water | Experimental observation |
TPSA (Topological Polar Surface Area) | 55.8 Ų | Computational prediction |
logP | 1.35 | Calculated octanol-water partition coefficient |
Hydrogen Bond Acceptors | 5 | Structural analysis |
Hydrogen Bond Donors | 0 | Structural analysis |
The strategic incorporation of N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide into high-throughput screening (HTS) libraries emerged circa 2010 as medicinal chemists sought novel heterocyclic systems with enhanced three-dimensional character [3] [7]. This compound addressed limitations in contemporary libraries dominated by flat aromatic structures that often yielded promiscuous binders with poor selectivity profiles. The constrained chirality at the C2 position of the benzodioxine ring (when present as single enantiomers) provided access to stereochemically defined scaffolds essential for selective target engagement in complex CNS targets [5] [7]. Commercial availability through specialized suppliers like J&W PharmLab and BLD Pharm established its accessibility for drug discovery programs, with catalog listings emphasizing its dual functionality as both a synthetic intermediate and a screening compound [2] [3]. The emergence of this compound coincided with renewed interest in oxygen-rich heterocycles as alternatives to nitrogen-containing systems that dominated earlier combinatorial chemistry efforts. Patent activity around benzodioxine derivatives, particularly their application in α2C-adrenergic antagonists for neurological disorders (US8492549B2), further validated the therapeutic relevance of this chemotype and stimulated demand for novel derivatives [7].
Table 3: Development Timeline of Benzodioxine Carboxamide Derivatives
Year | Development Milestone | Significance |
---|---|---|
Pre-2010 | Basic benzodioxine synthesis | Established core synthetic methodology |
~2010 | Inclusion in HTS libraries | Emergence as screening compound |
2011 | Patent filings for CNS-active derivatives | Validation of therapeutic applications |
2015+ | Commercial availability from multiple suppliers | Accessibility for drug discovery programs |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: